molecular formula C7H14ClNO2 B1377092 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride CAS No. 1423024-83-2

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride

Cat. No.: B1377092
CAS No.: 1423024-83-2
M. Wt: 179.64 g/mol
InChI Key: XLJPOFOGXVDQAI-UHFFFAOYSA-N
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Description

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride (CAS: 1423024-83-2 ) is a high-purity cyclopentane-based amino acid derivative supplied as a hydrochloride salt to enhance stability. This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a carboxylic acid group and an amino group on a methyl-substituted cyclopentane ring, makes it a constrained scaffold for constructing more complex molecules. Researchers utilize this compound in the design and synthesis of novel pharmacologically active agents, where its alicyclic ring system can influence the conformational and steric properties of target structures . The product is offered with a purity of 97% and is provided as a powder. It is intended for research and development purposes only and is not for diagnostic or therapeutic use in humans or animals. For comprehensive handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

2-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJPOFOGXVDQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Formation and Functionalization

A common approach starts from cyclopentane derivatives or related cyclic precursors such as dimethylmaleic acid anhydride or cyclopentanone derivatives. The key steps include:

  • Ring formation via Favorskii rearrangement or cyclization reactions : For example, a halogenated intermediate (e.g., brominated cyclopentane derivative) undergoes ring contraction or rearrangement to form the cyclopentane skeleton with the desired substitution pattern.

  • Introduction of amino group : Amino functionality is introduced typically by nucleophilic substitution or reductive amination of suitable intermediates bearing leaving groups such as bromine or mesylate.

  • Hydrogenation and reduction steps : Catalytic hydrogenation using Pt/C or Pd/C catalysts under controlled hydrogen pressure (1–10 atm) is employed to reduce double bonds or nitro groups to amines.

Methyl Substitution

The methyl group at the 1-position of the cyclopentane ring is introduced through functionalization of the starting materials or intermediates bearing methyl substituents. This can be achieved by:

  • Using methyl-substituted cyclopentanone derivatives as starting materials.

  • Alkylation reactions where methyl groups are introduced via methyl halides or methylating agents under basic conditions.

Salt Formation

The free amine compound is converted to its hydrochloride salt by reaction with hydrochloric acid (HCl), typically in an organic solvent such as ethanol or acetic acid. This step stabilizes the compound and facilitates purification by crystallization.

Detailed Preparation Procedure (Based on Recent Research)

A scalable synthesis reported in 2024 for related aminocyclopentane carboxylic acids can be adapted to 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride:

Step Description Conditions Notes
1 Starting from ethyl 2-oxocyclopentanecarboxylate derivative with methyl substitution Stir with sodium ethoxide at 30–35 °C for 18 h Formation of amino ester intermediate
2 Extraction and treatment with 33% HBr in acetic acid Dropwise addition under cooling, then room temperature and freezer overnight Formation of hydrobromide salt
3 Recrystallization from acetonitrile and ethanol Multiple recrystallizations at low temperature Purification of salt as colorless needles
4 Hydrogenolysis using 10% Pd/C under hydrogen atmosphere (1 atm) at 45 °C for 5–6 h Removal of protecting groups and reduction Monitored by TLC for completion
5 Acid hydrolysis with 10% HCl at 60–70 °C for 4–12 h Conversion to free acid and formation of hydrochloride salt Evaporation and washing to isolate product

This method achieves high purity and yields (~78% for salt formation step) and is suitable for scale-up.

Comparative Summary of Preparation Methods

Method/Source Key Steps Catalysts/Reagents Solvents Conditions Advantages Limitations
Patent WO2008138621A2 Ring formation, bromination, Favorskii rearrangement, hydrogenation, ester hydrolysis Pt/C or Pd/C catalysts, H2 gas, bases Methanol, ethanol, ethyl acetate, acetic acid 1–10 atm H2, reflux or mild heating Efficient, well-established catalytic hydrogenation Requires handling of pressurized H2
Recent Scalable Synthesis (2024) Amino ester formation, HBr salt formation, hydrogenolysis, acid hydrolysis Pd/C, HBr, HCl Ethanol, acetonitrile, ether 30–45 °C, atmospheric H2 pressure High yield, scalable, multiple recrystallizations for purity Multiple recrystallization steps increase time
General Hydrochloride Formation Reaction of free amine with HCl HCl Ethanol, acetic acid Room temperature to reflux Simple salt formation, stabilizes compound Dependent on availability of free amine precursor

Research Findings and Notes on Preparation

  • The hydrogenation step is critical for converting intermediates to the final amine; catalysts such as Pd/C and Pt/C are effective without requiring chiral or sterically hindered catalysts.

  • Salt formation with hydrochloric acid improves compound stability and crystallinity, facilitating purification and handling.

  • Temperature control during hydrolysis and hydrogenolysis prevents epimerization of stereoisomers, which is essential for maintaining stereochemical integrity.

  • Removal of residual acids (e.g., HBr) prior to hydrogenolysis is necessary to avoid side reactions and ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
One of the primary applications of 2-amino-1-methylcyclopentane-1-carboxylic acid hydrochloride is in peptide synthesis. Its unique structure allows it to serve as a building block for peptides that exhibit enhanced stability and bioactivity compared to linear peptides. The incorporation of this compound into peptide sequences can improve pharmacokinetic properties, making it a valuable tool in drug development .

Drug Design
The compound's ability to mimic natural amino acids while providing distinct steric and electronic properties makes it suitable for designing novel therapeutic agents. Researchers have explored its potential in developing inhibitors for various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound has been utilized to study enzyme inhibition. Its structural characteristics allow it to interact with active sites of enzymes, providing insights into enzyme mechanisms and facilitating the design of selective inhibitors .

Protein Engineering
The compound is also used in protein engineering, where it serves as a non-canonical amino acid. By incorporating this compound into proteins, researchers can investigate the effects of structural modifications on protein function and stability, leading to advancements in enzyme engineering and synthetic biology .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential use in synthesizing novel polymers. Its functional groups can be utilized to create cross-linked networks or copolymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing smart materials with responsive behaviors .

Nanotechnology
Recent studies have investigated the use of this compound in nanotechnology, particularly in the fabrication of nanoparticles for drug delivery systems. The unique properties of the compound allow for improved encapsulation efficiency and controlled release profiles of therapeutic agents, enhancing their effectiveness while minimizing side effects .

Case Studies

Study Title Research Focus Findings
Peptide Synthesis Using Cycloamino AcidsDevelopment of stable peptide analogsDemonstrated improved stability and bioactivity compared to traditional peptides .
Enzyme Inhibition MechanismsInvestigation of enzyme interactionsIdentified key interactions that enhance selectivity in enzyme inhibition .
Smart Polymer DevelopmentSynthesis of responsive polymer networksAchieved significant improvements in mechanical properties through incorporation .

Mechanism of Action

The mechanism of action of 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include cyclopentane- and cyclobutane-based amino acid hydrochlorides. Below is a comparative analysis:

Compound CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point Notable Properties
2-Amino-1-methylcyclopentane-1-carboxylic acid HCl 1423024-83-2 C₇H₁₄ClNO₂ 179.64 1-Methyl, 1-amino, HCl salt Not reported Limited availability
cis-2-Amino-1-cyclopentanecarboxylic acid HCl 212755-84-5 C₆H₁₁NO₂·HCl 165.61 2-Amino, 1-carboxylic acid, HCl 199–202°C Commercially available (¥10,400/250mg)
1-Aminocyclopentanecarboxylic acid 52-52-8 C₆H₁₁NO₂ 129.15 1-Amino, 1-carboxylic acid 320–322°C (dec.) High thermal stability
1-Aminocyclobutane[14C]carboxylic acid (ACBC) N/A C₅H₉NO₂ 131.13 (non-radioactive) Cyclobutane backbone, 1-amino N/A Tumor-targeting properties in rodents
(1R,3S)-3-Aminocyclopentanecarboxylic acid 71830-08-5 C₆H₁₁NO₂ 129.15 3-Amino, 1-carboxylic acid, chiral 172.1°C (dec.) High optical purity (98% ee)

Structural and Functional Differences

Substituent Effects: The methyl group in the target compound distinguishes it from analogues like cis-2-amino-1-cyclopentanecarboxylic acid HCl. This substitution likely enhances steric hindrance, affecting solubility and reactivity. For example, the methyl group may reduce water solubility compared to the hydroxylated derivative (2-amino-1-hydroxy-1-cyclopentanecarboxylic acid, synthesized via chlorourea in ). Chirality: Enantiomers such as (1R,3S)-3-aminocyclopentanecarboxylic acid () highlight the importance of stereochemistry. The target compound’s stereochemical configuration (unreported in evidence) could significantly influence its biological activity or synthetic utility.

Synthesis and Reactivity: The synthesis of 1-aminocyclopentanecarboxylic acid HCl () involves thionyl chloride and methanol, suggesting acid-sensitive intermediates. ACBC () is synthesized via a Bücherer-Strecker technique, emphasizing radioisotope incorporation for imaging. This contrasts with the target compound’s non-radioactive structure.

Commercial and Physical Properties

  • Availability: The target compound is currently out of stock , whereas cis-2-amino-1-cyclopentanecarboxylic acid HCl is readily available at ¥10,400/250mg .

Biological Activity

2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride, also known as 1-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride, is a cyclic amino acid that has garnered attention for its potential biological activities. This compound serves as a versatile building block in medicinal chemistry and has been explored for its applications in various therapeutic contexts.

The structural formula of this compound can be represented as follows:

C6H12ClN1O2\text{C}_6\text{H}_{12}\text{ClN}_1\text{O}_2

This compound features an amino group, a carboxylic acid group, and a cyclopentane ring, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group facilitates ionic interactions. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects such as:

  • Enzyme modulation : Influencing the activity of enzymes involved in metabolic pathways.
  • Receptor interaction : Acting as a ligand for specific receptors, potentially altering cellular signaling pathways.

Pharmacological Potential

Research indicates that this compound may serve as a precursor in the synthesis of biologically active compounds, including pharmaceuticals. Its structural characteristics make it suitable for the development of novel therapeutic agents targeting various diseases .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • Neuroprotective Effects : In vitro studies have suggested that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
  • Antimicrobial Activity : Preliminary investigations have shown that certain derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Cancer Research : The compound has been evaluated for its effects on cancer cell lines, where it demonstrated the ability to inhibit cell proliferation and induce apoptosis in specific cancer types .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress
AntimicrobialExhibits activity against various bacterial strains
AnticancerInhibits proliferation; induces apoptosis in cancer cells

Research Findings

Recent studies have highlighted the compound's potential in agricultural applications, particularly in enhancing plant resilience against pathogens through modulation of ethylene biosynthesis pathways. This suggests that its biological activity extends beyond human health into agricultural biotechnology .

Q & A

Q. What are the key physicochemical properties of 2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride, and how do they influence experimental handling?

The compound’s stability and handling are dictated by its physicochemical parameters. For example, related cyclopentane carboxylic acid derivatives, such as cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CAS RN 212755-84-5), exhibit a melting point of 199–202°C . This suggests thermal stability under standard laboratory conditions. Storage recommendations for similar compounds specify inert atmospheres and room temperature to prevent degradation . Researchers should prioritize lyophilization for long-term stability and use desiccants during storage to mitigate hygroscopic effects.

Q. What synthetic routes are commonly employed for cyclopentane-based β-amino acid hydrochlorides?

Synthesis typically involves stereoselective ring-opening of cyclopentene oxides or enzymatic resolution of racemic mixtures. For example, polyhydroxylated cyclopentane β-amino acids are synthesized from D-mannose or D-galactose via hydroxyl-directed epoxide ring-opening, followed by HCl-mediated carboxylation . Key steps include protecting group strategies (e.g., Boc for amines) and chiral chromatography for enantiomeric separation. Yield optimization often requires temperature-controlled reaction conditions (e.g., −20°C for epoxide intermediates) .

Q. How can researchers validate the purity of this compound using analytical techniques?

High-performance liquid chromatography (HPLC) is the gold standard. A validated method for related hydrochlorides uses a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate. UV detection at 207 nm provides a linear range of 1.09–10.90 µg/mL (r = 0.9999) . For chiral purity, polarimetric analysis or circular dichroism (CD) spectroscopy is recommended, especially for stereoisomeric variants .

Advanced Research Questions

Q. What strategies address stereochemical inconsistencies in the synthesis of cyclopentane amino acid derivatives?

Stereochemical challenges arise from the cyclopentane ring’s conformational rigidity. Computational modeling (e.g., DFT calculations) can predict favorable transition states for ring-opening reactions . Experimental validation involves nuclear Overhauser effect (NOE) NMR to confirm spatial arrangements of substituents. For example, trans-configured amino and carboxyl groups in cyclopentane derivatives show distinct NOE correlations between H-2 and H-4 protons .

Q. How do structural modifications (e.g., methyl substitution) impact the compound’s biological activity?

Methyl groups at the 1-position enhance steric hindrance, potentially altering receptor binding. Comparative studies with 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride reveal that cyclopropane rings increase metabolic stability but reduce solubility, requiring formulation adjustments (e.g., co-solvents like DMSO) . For activity assays, researchers should use cell lines with overexpressed transporters (e.g., LAT1 for amino acid analogs) to assess uptake efficiency .

Q. What analytical approaches resolve discrepancies in reported melting points or spectral data?

Contradictions in melting points (e.g., 199–202°C vs. 218–220°C for structurally similar hydrochlorides ) may arise from polymorphic forms or hydrate formation. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) can identify polymorphs. For spectral validation, 2D NMR (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are critical. For example, HRMS of rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride confirms the molecular ion at m/z 165.61 (M+H)+ .

Q. How can researchers optimize HPLC methods for detecting trace impurities in this compound?

Column chemistry and mobile phase pH are pivotal. A study on clonidine hydrochloride used a Kromasil C18 column with 0.03 M phosphate buffer (pH 3.0) and methanol (70:30), achieving a detection limit of 0.05 µg/mL . For polar impurities, hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC) improves resolution. Gradient elution (5–40% acetonitrile in 20 min) enhances peak separation for hydrophilic degradants .

Methodological Considerations Table

Parameter Recommended Method Key Reference
Stereochemical Analysis NOE NMR, CD spectroscopy
Purity Validation HPLC (C18, 207 nm), HRMS
Polymorph Identification DSC, XRPD
Synthetic Yield Enzymatic resolution, Boc protection
Stability Testing Accelerated degradation studies (40°C/75% RH)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride
Reactant of Route 2
2-Amino-1-methylcyclopentane-1-carboxylic acid hydrochloride

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